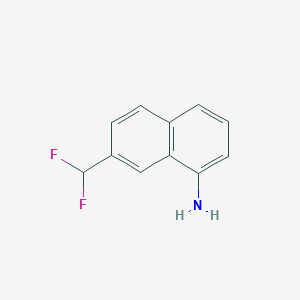
1-Amino-7-(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H9F2N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an amino group at the first position and a difluoromethyl group at the seventh position.
Preparation Methods
The synthesis of 1-Amino-7-(difluoromethyl)naphthalene typically involves several steps:
Starting Material: The synthesis often begins with 1-naphthylamine, which is commercially available or can be synthesized from naphthalene through nitration and subsequent reduction.
Reaction Conditions: The reaction conditions for difluoromethylation typically include the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-Amino-7-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-7-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Amino-7-(difluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The presence of the difluoromethyl group can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-7-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Amino-7-(trifluoromethyl)naphthalene: This compound has an additional fluorine atom, which can further enhance its electron-withdrawing properties and affect its reactivity.
1-Amino-7-(methyl)naphthalene: The absence of fluorine atoms results in different electronic properties and reactivity compared to the difluoromethyl derivative.
1-Amino-7-(chloromethyl)naphthalene: The presence of a chlorine atom introduces different steric and electronic effects, influencing the compound’s chemical behavior.
The uniqueness of this compound lies in its specific combination of an amino group and a difluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
7-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)8-5-4-7-2-1-3-10(14)9(7)6-8/h1-6,11H,14H2 |
InChI Key |
RIGYPOGEKMNJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



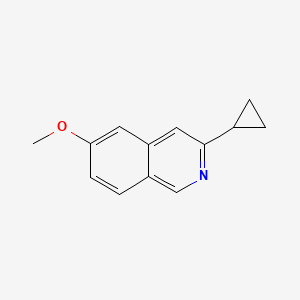
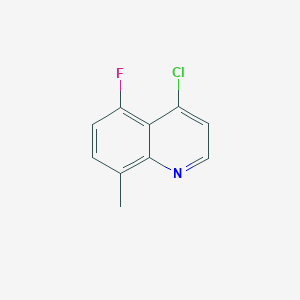
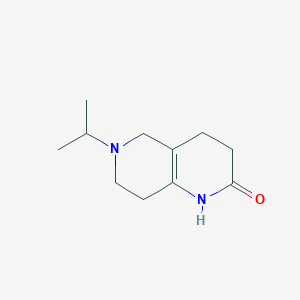
![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)
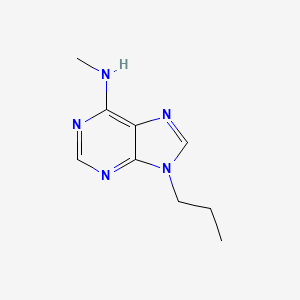
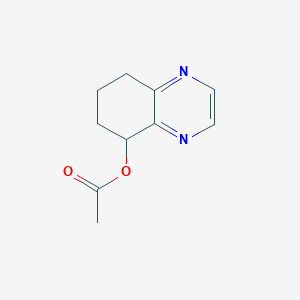


![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
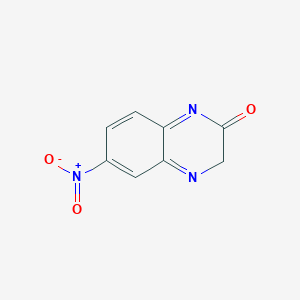
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
